molecular formula C10H6ClNO2 B090781 4-Chloroquinoline-2-carboxylic acid CAS No. 15733-82-1

4-Chloroquinoline-2-carboxylic acid

Cat. No.: B090781
CAS No.: 15733-82-1
M. Wt: 207.61 g/mol
InChI Key: XDHVXNYIJMSNIQ-UHFFFAOYSA-N
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Description

4-Chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound has a molecular formula of C10H6ClNO2 and is characterized by a quinoline ring system substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloroquinoline-2-carboxylic acid are not fully understood due to limited research. Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific functional groups present in the quinoline derivative .

Cellular Effects

Quinoline derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on other quinoline derivatives suggest that the effects can vary with dosage, and high doses may have toxic or adverse effects .

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Quinoline derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Some quinoline derivatives are directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Chemical Reactions Analysis

4-Chloroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, zinc cyanide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloroquinoline-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

4-Chloroquinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVXNYIJMSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300416
Record name 4-chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-82-1
Record name 15733-82-1
Source DTP/NCI
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Record name 4-chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinoline-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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